

Synthesis and Characterization of 5-Carbethoxyuracil: A Technical Guide

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Compound of Interest

Compound Name: 5-Carbethoxyuracil

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of **5-Carbethoxyuracil**, a key intermediate in the development of various therapeutic agents. This document details a reliable synthetic protocol, presents key quantitative data, and outlines the analytical techniques used for its characterization.

Introduction

5-Carbethoxyuracil, also known as ethyl orotate, is a derivative of uracil, a fundamental component of ribonucleic acid (RNA). The presence of the carbethoxy group at the 5-position provides a versatile handle for further chemical modifications, making it a valuable building block in medicinal chemistry. Its derivatives have been explored for a range of biological activities, including potential applications as antiviral and anticancer agents. This guide serves as a comprehensive resource for researchers engaged in the synthesis and utilization of this important heterocyclic compound.

Synthesis of 5-Carbethoxyuracil

The primary synthetic route to **5-Carbethoxyuracil** involves the condensation of urea with diethyl ethoxymethylenemalonate. This reaction is typically carried out in an alcoholic solution in the presence of a basic catalyst, leading to the direct formation of the uracil ring system in good yield.^[1]

Experimental Protocol

The following protocol is adapted from established literature methods for the synthesis of **5-Carbethoxyuracils**.^[1]

Materials:

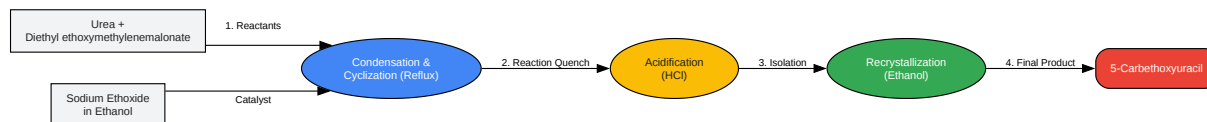
- Urea
- Diethyl ethoxymethylenemalonate
- Sodium ethoxide
- Absolute ethanol
- Dilute hydrochloric acid

Procedure:

- A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.
- Urea is added to the sodium ethoxide solution and stirred until dissolved.
- Diethyl ethoxymethylenemalonate is then added dropwise to the reaction mixture.
- The mixture is refluxed for a specified period to drive the condensation and cyclization reaction to completion.
- After cooling, the reaction mixture is acidified with dilute hydrochloric acid.
- The precipitated crude product is collected by filtration.
- Purification is achieved by recrystallization from a suitable solvent, such as ethanol, to yield pure **5-Carbethoxyuracil**.

Chemical Synthesis Workflow

The synthesis of **5-Carbethoxyuracil** can be visualized as a three-stage process: activation, condensation and cyclization, followed by workup and purification.



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Caption: Workflow for the synthesis of **5-Carbethoxyuracil**.

Characterization of 5-Carbethoxyuracil

The structural confirmation and purity assessment of synthesized **5-Carbethoxyuracil** are performed using a combination of spectroscopic and physical methods.

Quantitative Data

The following table summarizes the key quantitative data for **5-Carbethoxyuracil** and a closely related derivative, 3-Methyl-**5-carbethoxyuracil**, as reported in the literature.

Property	5-Carbethoxyuracil (as Ethyl Orotate)	3-Methyl-5-carbethoxyuracil	Reference
Molecular Formula	C ₇ H ₈ N ₂ O ₄	C ₈ H ₁₀ N ₂ O ₄	[2]
Molecular Weight	184.15 g/mol	Not explicitly stated	[2]
Melting Point	Not explicitly stated	207-209 °C	[1]
Elemental Analysis	Not provided	Calc: C, 51.20; H, 5.72; N, 13.21. Found: C, 51.02; H, 5.88; N, 12.92	[1]
Yield	Not explicitly stated	21.8%	[1]

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet for the methyl protons and a quartet for the methylene protons), a singlet for the proton at the 6-position of the uracil ring, and broad singlets for the N-H protons.
- ^{13}C NMR: The carbon NMR spectrum will display resonances for the carbonyl carbons of the uracil ring and the ester group, the carbons of the ethyl group, and the sp^2 hybridized carbons of the pyrimidine ring.

2. Infrared (IR) Spectroscopy:

The IR spectrum of **5-Carbethoxyuracil** is anticipated to exhibit strong absorption bands corresponding to the following functional groups:

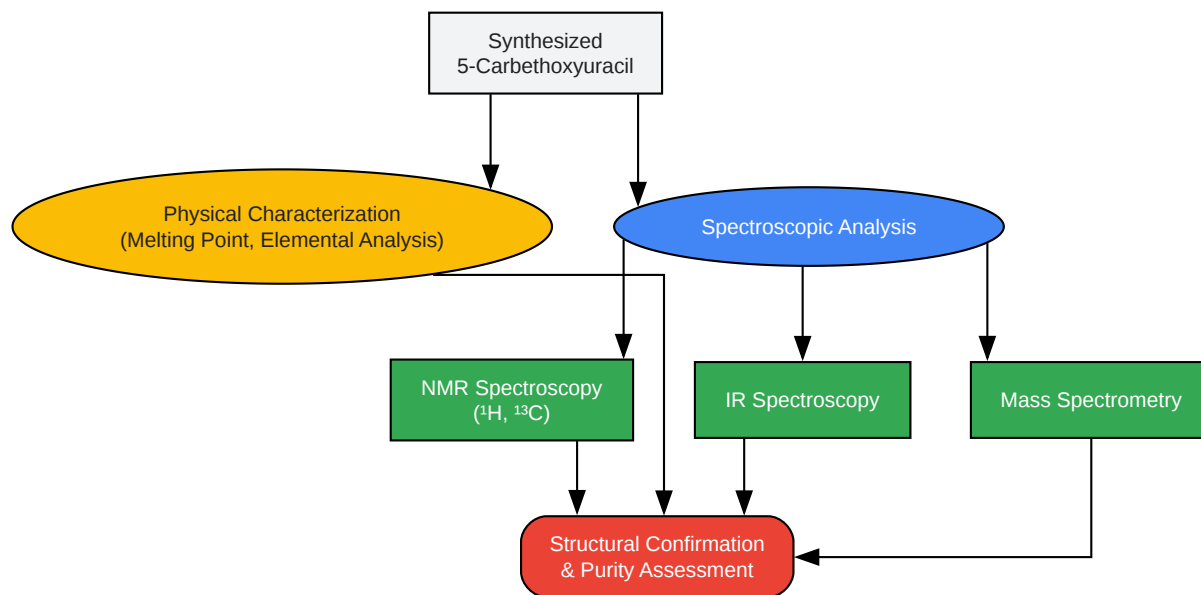
- N-H stretching vibrations in the region of $3200\text{--}3400\text{ cm}^{-1}$.
- C=O stretching vibrations for the uracil ring and the ester group, typically found between $1650\text{--}1750\text{ cm}^{-1}$.
- C-O stretching of the ester group in the $1000\text{--}1300\text{ cm}^{-1}$ range.

3. Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For **5-Carbethoxyuracil**, the molecular ion peak (M^+) would be expected at an m/z value corresponding to its molecular weight (184.15).

Logical Relationship of Characterization Techniques

The characterization of **5-Carbethoxyuracil** follows a logical progression, starting from fundamental physical properties and moving to detailed structural elucidation through spectroscopic methods.



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Caption: Logical flow of characterization for **5-Carbethoxyuracil**.

Conclusion

This technical guide has provided a detailed protocol for the synthesis of **5-Carbethoxyuracil** via the condensation of urea and diethyl ethoxymethylenemalonate. The guide also outlines the essential characterization techniques, including NMR, IR, and mass spectrometry, which are crucial for confirming the structure and purity of the final product. The provided data and workflows are intended to support researchers in the efficient and reliable production and analysis of this versatile chemical intermediate for applications in drug discovery and development.

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References

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- 2. Ethyl orotate | C7H8N2O4 | CID 549450 - PubChem [pubchem.ncbi.nlm.nih.gov]
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